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Introduction
N-alkylated indanone derivatives are significant scaffolds in medicinal chemistry and drug

discovery, exhibiting a wide range of biological activities. The introduction of an alkyl group on

the nitrogen atom can profoundly influence the pharmacological properties of these molecules,

including their potency, selectivity, and pharmacokinetic profiles. This document provides

detailed experimental protocols for three primary methods for the N-alkylation of indanones:

Reductive Amination, Direct N-Alkylation of 2-Aminoindanes, and Buchwald-Hartwig Amination.

Method 1: Reductive Amination of Indanones
Reductive amination is a highly effective one-pot method for the synthesis of N-alkylated

aminoindanes directly from an indanone and a primary or secondary amine. The reaction

proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ

by a mild reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2]

This method is favored for its operational simplicity and the use of a selective reducing agent

that does not readily reduce the starting ketone.[3]
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Materials:

1-Indanone (1.0 eq)

Benzylamine (1.2 eq)

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)[1]

Methanol (or Dichloromethane/1,2-Dichloroethane)

Acetic acid (catalytic amount, e.g., 0.1 eq)[1]

Saturated aqueous solution of ammonium chloride (NH₄Cl)

Dichloromethane (for extraction)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a solution of 1-indanone (1.0 eq) and benzylamine (1.2 eq) in methanol, add a catalytic

amount of acetic acid (0.1 eq).[1]

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine

intermediate.[1]

Cool the reaction mixture to 0 °C using an ice bath.

Add sodium triacetoxyborohydride (2.0 eq) portion-wise over 30 minutes, ensuring the

temperature remains low.[1]

Allow the reaction to warm to room temperature and continue stirring for an additional 60

minutes or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

[1]
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.[1]

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).[1]

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired N-

benzyl-1-aminoindane.

Data Presentation: Reductive Amination of Indanones

Entry

Indanon
e
Substra
te

Amine
Reducin
g Agent

Solvent Time (h)
Yield
(%)

Referen
ce

1
1-

Indanone

Benzyla

mine

NaBH(O

Ac)₃
Methanol 1.5 High [1]

2

5-Fluoro-

1-

indanone

Benzyla

mine

NaBH(O

Ac)₃
Methanol 1.5 High [1]

3
2-

Indanone
Aniline

NaBH(O

Ac)₃
DCE - High [2]

4
β-

Tetralone
Aniline

NaBH(O

Ac)₃
DCE - 87 [2]

Note: "High" yield is reported in the literature without a specific percentage.
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Workflow for the Reductive Amination of Indanones.
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Method 2: Direct N-Alkylation of 2-Aminoindanes
This classical approach involves the direct alkylation of a pre-existing aminoindane with an

alkylating agent, such as an alkyl halide, in the presence of a base. For N-methylation, the

Eschweiler-Clarke reaction provides a mild and efficient method using formaldehyde and formic

acid.[4][5][6]

Experimental Protocol: N-Methylation of 2-Aminoindane
(Eschweiler-Clarke Reaction)
Materials:

2-Aminoindane (1.0 eq)

Formaldehyde (excess, e.g., 37% aqueous solution)

Formic acid (excess)

Hydrochloric acid (for salt formation and purification)

Sodium hydroxide (for basification)

Diethyl ether (for extraction)

Procedure:

To a round-bottom flask, add 2-aminoindane (1.0 eq).

Add an excess of formaldehyde solution followed by an excess of formic acid.

Heat the reaction mixture to reflux (close to 100 °C) for several hours, monitoring the

reaction progress by TLC.[4]

After completion, cool the reaction mixture to room temperature.

Make the solution basic by the careful addition of a sodium hydroxide solution.

Extract the product with diethyl ether (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate under reduced pressure.

The crude product can be further purified by distillation or by conversion to its hydrochloride

salt.

Data Presentation: Direct N-Alkylation of 2-
Aminoindanes

Entry
Amine
Substra
te

Alkylati
ng
Agent

Base/Re
agent

Solvent Time (h)
Yield
(%)

Referen
ce

1

Primary/

Secondar

y Amine

Formalde

hyde

Formic

Acid
Water Varies

Generally

High
[4][6]

2
Benzyla

mine

Benzyl

bromide
Al₂O₃-OK

Acetonitri

le
1-7 85 [7]

3
Piperidin

e

2-

Phenethy

l bromide

Al₂O₃-OK
Acetonitri

le
- 80 [7]
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Workflow for the Direct N-Alkylation of 2-Aminoindanes.
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Method 3: Buchwald-Hartwig Amination of Halo-
Indanones
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for

the formation of C-N bonds.[8] This method is particularly useful for the synthesis of N-aryl or

N-alkyl aminoindanones from the corresponding halo-indanone and an amine. The choice of

palladium catalyst, phosphine ligand, and base is critical for the success of this reaction.

Experimental Protocol: General Procedure for
Buchwald-Hartwig Amination
Materials:

Halo-indanone (e.g., 2-bromo-1-indanone) (1.0 eq)

Amine (1.2 eq)

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

Phosphine ligand (e.g., Xantphos, 4-10 mol%)

Base (e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu), 1.4-2.0 eq)

Anhydrous solvent (e.g., Toluene or Dioxane)

Inert atmosphere (Argon or Nitrogen)

Procedure:

To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add the halo-

indanone (1.0 eq), the amine (1.2 eq), the base (e.g., Cs₂CO₃, 1.4 eq), the palladium catalyst

(e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

Add the anhydrous solvent (e.g., toluene) via syringe.

Heat the reaction mixture to 80-110 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a

pad of Celite to remove inorganic salts and the catalyst.

Wash the filtrate with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination

Entry
Aryl
Halide

Amine
Cataly
st/Liga
nd

Base
Solven
t

Temp
(°C)

Yield
(%)

Refere
nce

1

4-

Bromo-

N,N-

dimethy

laniline

Morphol

ine

Pd(OAc

)₂/Vario

us

tBuOK Toluene 85 >95 [8]

2

Aryl

Bromid

es

Primary

/Secon

dary

Amines

Pd₂(dba

)₃/Xantp

hos

Cs₂CO₃ Toluene 110 Varies

General

Protoco

l

3

2-

Bromop

yridine

Various

amides

XantPh

os Pd

G3

DBU
MeCN/

PhMe
140 Good [9]

Note: Specific examples for halo-indanones are limited in the literature; these conditions are

based on analogous aryl halides.
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Workflow for the Buchwald-Hartwig Amination of Halo-Indanones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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